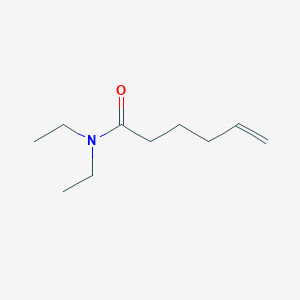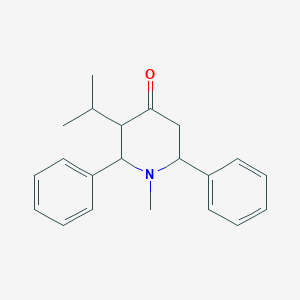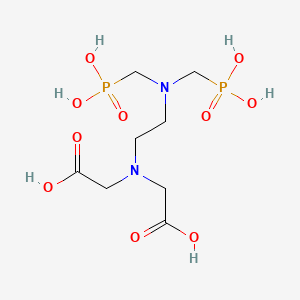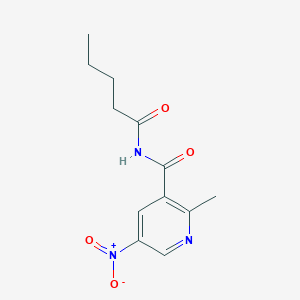
5-(2-Phenylpropan-2-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Phenylpropan-2-yl)benzene-1,3-diol, also known as 1,3-Benzenediol, 5-(1-methyl-1-phenylethyl), is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.286 g/mol . This compound is characterized by a benzene ring substituted with a 2-phenylpropan-2-yl group and two hydroxyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylpropan-2-yl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of resorcinol (benzene-1,3-diol) with 2-phenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5-(2-Phenylpropan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various electrophiles in the presence of Lewis acids or bases.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Substituted benzene derivatives.
科学的研究の応用
5-(2-Phenylpropan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Phenylpropan-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative processes, contributing to its protective effects.
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzene-1,3-diol: Similar structure but with methoxy groups instead of hydroxyl groups.
5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Contains a long alkyl chain instead of the 2-phenylpropan-2-yl group.
Uniqueness
5-(2-Phenylpropan-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenylpropan-2-yl group enhances its lipophilicity and potential interactions with biological membranes.
特性
CAS番号 |
60526-87-6 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
5-(2-phenylpropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-6-4-3-5-7-11)12-8-13(16)10-14(17)9-12/h3-10,16-17H,1-2H3 |
InChIキー |
GQJVFURWXXBJDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)





![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)




![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
